4-tert-Butyl-2,6-diaminoanisole
Overview
Description
4-tert-Butyl-2,6-diaminoanisole: is an organic compound with the molecular formula C11H18N2O 4-tert-Butyl-2,6-diamino-1-methoxybenzene . This compound is characterized by the presence of a tert-butyl group, two amino groups, and a methoxy group attached to a benzene ring. It is typically found in the form of a white to beige to orange powder or fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2,6-diaminoanisole can be achieved through various synthetic routes. One common method involves the nitration of 4-tert-butylanisole followed by reduction. The nitration step introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2,6-diaminoanisole undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder or tin chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Iron powder, tin chloride, hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: 4-tert-Butyl-2,6-dinitroanisole.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-2,6-diaminoanisole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-diaminoanisole involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-tert-Butyl-2,6-dinitroanisole: This compound is similar in structure but contains nitro groups instead of amino groups.
4-tert-Butylanisole: This compound lacks the amino groups and has only a methoxy group attached to the benzene ring.
Uniqueness: 4-tert-Butyl-2,6-diaminoanisole is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSILBEXNRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400320 | |
Record name | 4-tert-Butyl-2,6-diaminoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473269-70-4 | |
Record name | 4-tert-Butyl-2,6-diaminoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butyl-2,6-diaminoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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